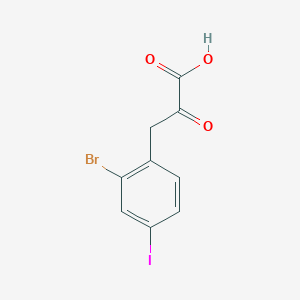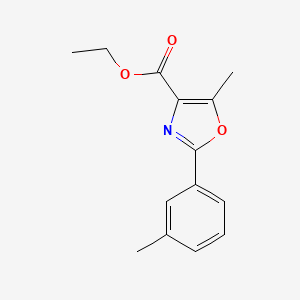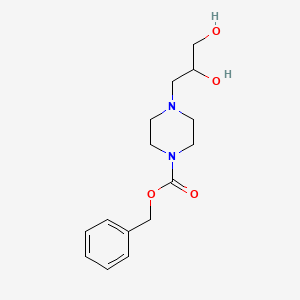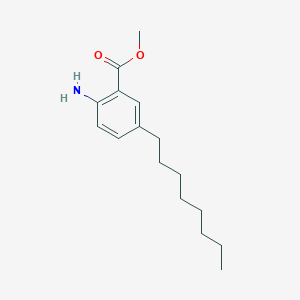
5-bromo-N-tritylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-tritylpyridin-2-amine is a chemical compound with the molecular formula C24H19BrN2 and a molecular weight of 415.33 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position and a trityl group attached to the nitrogen atom at the 2-position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-tritylpyridin-2-amine can be achieved through a multi-step reaction process. One common method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, 1,4-dioxane as a solvent, and sodium carbonate as a base. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
5-bromo-N-tritylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Coupling Reactions: Reagents for coupling reactions include arylboronic acids, palladium catalysts, and bases such as sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .
科学研究应用
5-bromo-N-tritylpyridin-2-amine has several scientific research applications, including:
Biology: It can be used in the study of biological processes involving pyridine derivatives, such as enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5-bromo-N-tritylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trityl group and bromine atom may play a role in modulating the compound’s binding affinity and specificity for these targets .
相似化合物的比较
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar to 5-bromo-N-tritylpyridin-2-amine but lacks the trityl group.
5-Bromo-2-methylpyridin-3-amine: Another similar compound, used as a starting material in the synthesis of pyridine derivatives through Suzuki cross-coupling reactions.
Uniqueness
The presence of the trityl group in this compound distinguishes it from other similar compounds.
属性
分子式 |
C24H19BrN2 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
5-bromo-N-tritylpyridin-2-amine |
InChI |
InChI=1S/C24H19BrN2/c25-22-16-17-23(26-18-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,26,27) |
InChI 键 |
RPCZSANYADJNLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine](/img/structure/B13679027.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679036.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)

![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)


![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
